Cas no 2418682-91-2 (Tert-butyl 4-(3-formyl-5-sulfanylphenyl)piperazine-1-carboxylate)

Tert-butyl 4-(3-formyl-5-sulfanylphenyl)piperazine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for pharmaceutical and agrochemical applications. Its structure features a formyl group and a sulfanyl moiety, enabling selective functionalization for further derivatization. The tert-butyloxycarbonyl (Boc) protecting group enhances stability during synthetic processes while allowing deprotection under mild acidic conditions. This compound is useful in constructing piperazine-based scaffolds, which are prevalent in bioactive molecules. The presence of both aldehyde and thiol functionalities offers dual reactivity for conjugation or cross-coupling reactions. High purity and well-defined reactivity make it a reliable building block for research and industrial-scale synthesis.
Tert-butyl 4-(3-formyl-5-sulfanylphenyl)piperazine-1-carboxylate structure
2418682-91-2 structure
Product Name:Tert-butyl 4-(3-formyl-5-sulfanylphenyl)piperazine-1-carboxylate
CAS No:2418682-91-2
MF:C16H22N2O3S
MW:322.422482967377
CID:5677655
PubChem ID:165771724
Update Time:2025-05-20

Tert-butyl 4-(3-formyl-5-sulfanylphenyl)piperazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 4-(3-formyl-5-sulfanylphenyl)piperazine-1-carboxylate
    • EN300-26625663
    • 2418682-91-2
    • Tert-butyl 4-(3-formyl-5-sulfanylphenyl)piperazine-1-carboxylate
    • Inchi: 1S/C16H22N2O3S/c1-16(2,3)21-15(20)18-6-4-17(5-7-18)13-8-12(11-19)9-14(22)10-13/h8-11,22H,4-7H2,1-3H3
    • InChI Key: RJWRFDKXRGSDMC-UHFFFAOYSA-N
    • SMILES: SC1C=C(C=O)C=C(C=1)N1CCN(C(=O)OC(C)(C)C)CC1

Computed Properties

  • Exact Mass: 322.13511374g/mol
  • Monoisotopic Mass: 322.13511374g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 403
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 50.8Ų

Tert-butyl 4-(3-formyl-5-sulfanylphenyl)piperazine-1-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26625663-0.05g
tert-butyl 4-(3-formyl-5-sulfanylphenyl)piperazine-1-carboxylate
2418682-91-2 95.0%
0.05g
$1344.0 2025-03-20
Enamine
EN300-26625663-0.1g
tert-butyl 4-(3-formyl-5-sulfanylphenyl)piperazine-1-carboxylate
2418682-91-2 95.0%
0.1g
$1408.0 2025-03-20
Enamine
EN300-26625663-0.25g
tert-butyl 4-(3-formyl-5-sulfanylphenyl)piperazine-1-carboxylate
2418682-91-2 95.0%
0.25g
$1472.0 2025-03-20
Enamine
EN300-26625663-0.5g
tert-butyl 4-(3-formyl-5-sulfanylphenyl)piperazine-1-carboxylate
2418682-91-2 95.0%
0.5g
$1536.0 2025-03-20
Enamine
EN300-26625663-1.0g
tert-butyl 4-(3-formyl-5-sulfanylphenyl)piperazine-1-carboxylate
2418682-91-2 95.0%
1.0g
$1599.0 2025-03-20
Enamine
EN300-26625663-2.5g
tert-butyl 4-(3-formyl-5-sulfanylphenyl)piperazine-1-carboxylate
2418682-91-2 95.0%
2.5g
$3136.0 2025-03-20
Enamine
EN300-26625663-5.0g
tert-butyl 4-(3-formyl-5-sulfanylphenyl)piperazine-1-carboxylate
2418682-91-2 95.0%
5.0g
$4641.0 2025-03-20
Enamine
EN300-26625663-10.0g
tert-butyl 4-(3-formyl-5-sulfanylphenyl)piperazine-1-carboxylate
2418682-91-2 95.0%
10.0g
$6882.0 2025-03-20
Enamine
EN300-26625663-1g
tert-butyl 4-(3-formyl-5-sulfanylphenyl)piperazine-1-carboxylate
2418682-91-2
1g
$1599.0 2023-09-12
Enamine
EN300-26625663-5g
tert-butyl 4-(3-formyl-5-sulfanylphenyl)piperazine-1-carboxylate
2418682-91-2
5g
$4641.0 2023-09-12

Additional information on Tert-butyl 4-(3-formyl-5-sulfanylphenyl)piperazine-1-carboxylate

Professional Introduction to Tert-butyl 4-(3-formyl-5-sulfanylphenyl)piperazine-1-carboxylate (CAS No. 2418682-91-2)

Tert-butyl 4-(3-formyl-5-sulfanylphenyl)piperazine-1-carboxylate, a compound with the chemical identifier CAS No. 2418682-91-2, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The structural features of this molecule, particularly the presence of a tert-butyl group and functional groups such as the formyl and sulfanyl substituents on the phenyl ring, contribute to its unique chemical and pharmacological properties.

The synthesis of Tert-butyl 4-(3-formyl-5-sulfanylphenyl)piperazine-1-carboxylate involves a series of well-defined chemical transformations that highlight the expertise required in medicinal chemistry. The introduction of the formyl group at the 3-position of the phenyl ring and the attachment of the piperazine moiety at the 1-position via a carboxylate linkage are critical steps in its preparation. These modifications not only enhance the reactivity of the molecule but also open up avenues for further derivatization, which is essential for optimizing its pharmacological profile.

In recent years, there has been growing interest in exploring the potential of piperazine derivatives as therapeutic agents. Piperazines are known for their ability to modulate various biological pathways, including neurotransmitter systems and enzyme inhibition. The incorporation of a sulfanyl group into the phenyl ring in Tert-butyl 4-(3-formyl-5-sulfanylphenyl)piperazine-1-carboxylate is particularly noteworthy, as it has been shown to influence both electronic and steric properties, thereby affecting binding affinity and selectivity.

The tert-butyl group, while primarily serving as a steric shield, also contributes to the overall solubility and metabolic stability of the compound. This is an important consideration in drug development, where physicochemical properties often dictate bioavailability and pharmacokinetic behavior. The presence of this group ensures that the molecule remains stable under various physiological conditions, which is crucial for its potential use in clinical settings.

Recent studies have begun to unravel the biological significance of Tert-butyl 4-(3-formyl-5-sulfanylphenyl)piperazine-1-carboxylate. Research indicates that this compound exhibits notable activity in preclinical models, particularly in contexts related to central nervous system disorders. The ability of this molecule to interact with specific receptors and enzymes has led to investigations into its potential as a precursor for more complex derivatives with enhanced therapeutic efficacy.

The formyl group in Tert-butyl 4-(3-formyl-5-sulfanylphenyl)piperazine-1-carboxylate serves as a versatile handle for further chemical modifications. It can be readily converted into other functional groups such as amides or esters, which can be explored to fine-tune the pharmacological properties of the compound. This flexibility makes it an attractive scaffold for medicinal chemists seeking to develop novel therapeutic agents.

The sulfanyl group on the phenyl ring has also been identified as a key feature influencing the biological activity of Tert-butyl 4-(3-formyl-5-sulfanylphenyl)piperazine-1-carboxylate. Sulfanyl-containing compounds are known for their ability to engage in hydrogen bonding and hydrophobic interactions with biological targets, which can enhance binding affinity and selectivity. This property is particularly valuable in drug design, where precise targeting is essential for minimizing side effects.

In conclusion, Tert-butyl 4-(3-formyl-5-sulfanylphenyl)piperazine-1-carboxyllate represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, including the presence of a tert-butyl group, formyl group, and sulfanyl group, contribute to its diverse biological activities and make it an attractive scaffold for drug development. As research continues to uncover new insights into its pharmacological properties, this compound holds significant potential for contributing to advancements in medicine.

Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent